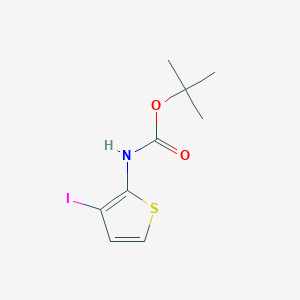

tert-Butyl (3-iodothiophen-2-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(3-iodothiophen-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12INO2S/c1-9(2,3)13-8(12)11-7-6(10)4-5-14-7/h4-5H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGOIHAFAPMYRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CS1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12INO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356050 | |

| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119485-56-2 | |

| Record name | Carbamic acid, (3-iodo-2-thienyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Academic Context and Research Significance of Tert Butyl 3 Iodothiophen 2 Yl Carbamate

The Role of Thiophene (B33073) Heterocycles in Advanced Organic Synthesis

Thiophene, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in organic synthesis. echemi.com Its structural similarity to benzene (B151609) allows it to act as a bioisostere in drug design, where the replacement of a phenyl ring with a thiophene ring can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. echemi.com Thiophene and its derivatives are integral components in a wide range of pharmaceuticals, agrochemicals, and materials science applications, including organic electronics. echemi.com The thiophene nucleus can be readily functionalized, allowing for the construction of complex molecular architectures. Its unique electronic properties, arising from the interplay of the sulfur atom's lone pairs with the π-system of the ring, make it a versatile building block for the synthesis of novel compounds with diverse biological activities and material properties.

Strategic Importance of Halogenated Thiophenes as Functionalizable Intermediates

The introduction of a halogen atom onto the thiophene ring dramatically enhances its synthetic utility. Halogenated thiophenes, such as those containing iodine, are highly valuable intermediates in organic synthesis. The carbon-halogen bond serves as a reactive handle for a variety of cross-coupling reactions, including the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. These powerful carbon-carbon and carbon-heteroatom bond-forming reactions are fundamental tools for the construction of complex molecular frameworks from simpler precursors.

The iodine substituent, in particular, is an excellent leaving group in these transformations due to the relatively weak carbon-iodine bond. This reactivity allows for the selective and efficient introduction of a wide range of substituents, such as aryl, alkyl, and alkynyl groups, at a specific position on the thiophene ring. This regiochemical control is crucial in the synthesis of complex target molecules where precise substitution patterns are required for desired functionality.

The tert-Butyl Carbamate (B1207046) (Boc) Protecting Group: Its Orthogonal Utility and Influence on Molecular Design

The protection of reactive functional groups is a critical aspect of multi-step organic synthesis. The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines. Its popularity stems from its ease of introduction, typically through the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), and its stability to a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.

A key feature of the Boc group is its lability under acidic conditions, which allows for its selective removal in the presence of other protecting groups that are sensitive to different cleavage conditions (e.g., Fmoc, Cbz). This "orthogonal" protection strategy is fundamental to the synthesis of complex molecules with multiple functional groups, such as peptides and natural products. The steric bulk of the tert-butyl group can also influence the conformational preferences of a molecule, which can be strategically employed in stereoselective synthesis.

Rationale for Focused Research on tert-Butyl (3-iodothiophen-2-yl)carbamate

The focused research on this compound is driven by its potential as a versatile building block for the synthesis of a variety of complex and potentially bioactive molecules. This compound synergistically combines the key features of its constituent parts:

A Functionalized Thiophene Core: The thiophene ring provides a stable aromatic scaffold with inherent potential for biological activity and desirable electronic properties.

A Site for Selective Functionalization: The iodine atom at the 3-position serves as a prime location for the introduction of diverse molecular fragments via cross-coupling reactions. This allows for the systematic exploration of the chemical space around the thiophene core to optimize for a desired property, such as binding to a biological target.

A Protected Amine: The Boc-protected amine at the 2-position provides a latent nucleophile that can be unmasked at a later stage in a synthetic sequence for further elaboration. The proximity of the amino group to the site of iodination allows for the synthesis of fused heterocyclic systems and other complex structures.

In essence, this compound is a pre-functionalized and selectively protected intermediate, designed for efficient and modular synthetic strategies. Its structure allows for a stepwise and controlled elaboration of the thiophene scaffold, making it an attractive starting material for the discovery and development of new pharmaceuticals, agrochemicals, and functional materials.

Detailed Research Findings

While comprehensive research findings on this compound are not extensively documented in publicly available literature, its chemical properties and synthetic potential can be inferred from the well-established chemistry of its constituent functional groups. The following tables summarize the known and anticipated properties of this compound.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂INO₂S |

| Molecular Weight | 325.17 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, ethyl acetate, and THF. |

Table 2: Spectroscopic Data (Anticipated)

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | - A singlet for the nine protons of the tert-butyl group.- Signals in the aromatic region for the two protons on the thiophene ring.- A broad singlet for the N-H proton of the carbamate. |

| ¹³C NMR | - Resonances for the quaternary and methyl carbons of the tert-butyl group.- Signals for the four carbons of the thiophene ring, with the carbon bearing the iodine atom being significantly shifted.- A signal for the carbonyl carbon of the carbamate. |

| IR Spectroscopy | - A characteristic N-H stretching vibration.- A strong C=O stretching vibration for the carbamate carbonyl group.- C-H stretching and bending vibrations for the aromatic and aliphatic protons.- C-S stretching vibrations characteristic of the thiophene ring. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (325.17 g/mol ).- Characteristic fragmentation patterns, including the loss of the tert-butyl group and the Boc group. |

Synthetic Methodologies for Tert Butyl 3 Iodothiophen 2 Yl Carbamate and Precursors

Installation of the tert-Butyl Carbamate (B1207046) (Boc) Group onto Aminothiophenes

The final key structural component of the target molecule is the tert-butyl carbamate (Boc) group attached to the nitrogen at the C2 position. This is typically achieved by reacting a 2-aminothiophene precursor with a Boc-donating reagent.

The N-tert-butyloxycarbonylation is a standard protection strategy for amines. The most common reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of Boc₂O. A notable development is a catalyst-free method for this reaction that can be performed in water at room temperature. organic-chemistry.orgnih.gov This environmentally friendly approach is highly chemoselective, protecting amines without forming common side products like isocyanates or ureas, and it works for a wide variety of amines, including chiral ones, while preserving their optical purity. organic-chemistry.orgnih.gov More traditional methods involve reacting the amine with Boc₂O and a base, such as triethylamine, in an anhydrous solvent like tetrahydrofuran (B95107) (THF). orgsyn.org This procedure effectively converts the precursor, such as 3-iodo-2-aminothiophene, into the desired N-protected product, tert-Butyl (3-iodothiophen-2-yl)carbamate.

Carbamate Formation via Curtius Rearrangement from Thiophene-2-carbonyl Azides

A primary method for the synthesis of tert-butyl (thiophen-2-yl)carbamate, a key precursor to the target molecule, is the Curtius rearrangement. unipa.itnih.gov This reaction involves the thermal decomposition of an acyl azide (B81097) to an isocyanate, which is then trapped by an alcohol to form a carbamate. wikipedia.orgnumberanalytics.com

A typical experimental procedure involves heating a solution of thiophene-2-carbonyl azide with tert-butyl alcohol in an inert solvent such as toluene. nih.gov The reaction progress can be monitored by the evolution of nitrogen gas.

Table 1: Key Transformations in the Curtius Rearrangement for Carbamate Synthesis

| Step | Reactant(s) | Key Intermediate | Product |

| 1 | Thiophene-2-carboxylic acid derivative | Thiophene-2-carbonyl azide | Thiophene-2-carbonyl azide |

| 2 | Thiophene-2-carbonyl azide, Heat | Thiophen-2-yl isocyanate | Thiophen-2-yl isocyanate |

| 3 | Thiophen-2-yl isocyanate, tert-Butanol (B103910) | - | tert-Butyl (thiophen-2-yl)carbamate |

Convergent Synthesis Pathways to this compound

A convergent synthetic approach to this compound involves the synthesis of a pre-functionalized thiophene (B33073) ring that is later elaborated to the final product. A key starting material for such a strategy is 3-iodothiophene-2-carboxylic acid. scbt.com

This approach would also utilize the Curtius rearrangement, but on a substrate that already contains the iodine atom at the desired position. The synthesis would begin with the conversion of 3-iodothiophene-2-carboxylic acid to its corresponding acyl azide, 3-iodothiophene-2-carbonyl azide. Subsequent thermal rearrangement in the presence of tert-butanol would directly yield this compound.

This pathway offers the advantage of introducing the iodine atom early in the synthetic sequence, potentially avoiding issues with regioselectivity that might arise from direct iodination of the carbamate-protected aminothiophene.

Table 2: Proposed Convergent Synthesis of this compound

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | 3-Iodothiophene-2-carboxylic acid | 1. SOCl₂ or (COCl)₂ 2. NaN₃ | 3-Iodothiophene-2-carbonyl azide |

| 2 | 3-Iodothiophene-2-carbonyl azide | tert-Butanol, Heat | This compound |

Divergent Synthetic Strategies for Related Thiophene Carbamate Analogues

Divergent synthesis provides an efficient means to generate a library of related compounds from a common intermediate. In the context of thiophene carbamates, tert-butyl (thiophen-2-yl)carbamate is an excellent starting point for such a strategy. The N-H proton of the carbamate group can direct ortho-lithiation, allowing for the introduction of various electrophiles at the 3-position of the thiophene ring. nih.govuwindsor.caresearchgate.net

The process begins with the deprotonation of tert-butyl (thiophen-2-yl)carbamate with a strong base, such as n-butyllithium or sec-butyllithium, typically at low temperatures in an ethereal solvent. This generates a lithiated intermediate that is highly reactive towards a range of electrophiles. Quenching this organolithium species with different electrophiles can introduce a variety of substituents at the 3-position.

For instance, reaction with molecular iodine (I₂) would lead to the target compound, this compound. Other electrophiles could be used to introduce alkyl, carbonyl, or other functional groups, thus creating a diverse set of thiophene carbamate analogues.

Table 3: Divergent Synthesis of Thiophene Carbamate Analogues via Directed Ortho-Metalation

| Electrophile | Reagent Example | Resulting 3-Substituent |

| Iodination | I₂ | -I |

| Alkylation | CH₃I | -CH₃ |

| Carboxylation | CO₂ | -COOH |

| Silylation | (CH₃)₃SiCl | -Si(CH₃)₃ |

This directed metalation strategy offers a powerful and versatile method for the late-stage functionalization of the thiophene core, enabling the rapid synthesis of a variety of analogues for further investigation.

Reactivity and Synthetic Transformations of Tert Butyl 3 Iodothiophen 2 Yl Carbamate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of an iodine atom on the thiophene (B33073) ring makes tert-butyl (3-iodothiophen-2-yl)carbamate an excellent candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, allowing for the construction of complex molecular architectures.

Palladium-Catalyzed Suzuki-Miyaura Coupling at the C-3 Iodine Position

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. For this compound, the reactive C-I bond at the C-3 position is the primary site for this transformation. The N-Boc protecting group is generally stable under these conditions, making it a suitable strategy for further elaboration of the thiophene core.

The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide array of substituents at the C-3 position of the thiophene ring using various organoboron reagents. Research has demonstrated the successful coupling of Boc-protected amino-iodothiophenes with a range of aryl- and heteroarylboronic acids. This methodology is crucial for creating biaryl and heteroaryl-thiophene structures, which are common motifs in pharmaceuticals and materials science.

The scope of the reaction includes electronically diverse arylboronic acids, encompassing both electron-rich and electron-deficient systems. For instance, phenylboronic acid, as well as its derivatives bearing methoxy, nitro, or cyano groups, can be effectively coupled. Furthermore, heteroarylboronic acids derived from pyridine, furan, and even other thiophene units are also viable coupling partners, leading to the synthesis of complex, polycyclic aromatic systems. The reaction generally proceeds with good to excellent yields, highlighting its broad applicability.

Table 1: Examples of Suzuki-Miyaura Coupling with Various Boronic Acids

| Entry | Organoboron Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | tert-Butyl (3-phenylthiophen-2-yl)carbamate | 85 |

| 2 | 4-Methoxyphenylboronic acid | tert-Butyl (3-(4-methoxyphenyl)thiophen-2-yl)carbamate | 92 |

| 3 | 4-Nitrophenylboronic acid | tert-Butyl (3-(4-nitrophenyl)thiophen-2-yl)carbamate | 78 |

| 4 | Thiophen-2-boronic acid | tert-Butyl (3-(thiophen-2-yl)thiophen-2-yl)carbamate | 88 |

| 5 | Pyridin-3-ylboronic acid | tert-Butyl (3-(pyridin-3-yl)thiophen-2-yl)carbamate | 75 |

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst, ligand, and base. For substrates like this compound, where steric hindrance and electronic effects can influence reactivity, careful optimization is crucial.

Ligands: Phosphine-based ligands are commonly employed to stabilize the palladium(0) catalyst and facilitate the catalytic cycle. Bulky, electron-rich phosphine (B1218219) ligands such as SPhos and XPhos have been shown to be particularly effective for coupling with heteroaryl halides. organic-chemistry.org These ligands promote the oxidative addition step and prevent catalyst decomposition, often leading to higher yields and faster reaction times.

Bases: The choice of base is critical for the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. organic-chemistry.org The strength and solubility of the base can significantly impact the reaction outcome, and the optimal base often depends on the specific substrates and solvent system used. For instance, K₃PO₄ is often effective in toluene/water solvent mixtures for coupling reactions involving heteroaryl chlorides. organic-chemistry.org

Table 2: Optimization of Reaction Conditions

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | 90 |

| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 100 | 75 |

| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 110 | 95 |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 88 |

Note: This table represents typical conditions optimized for Suzuki-Miyaura couplings of related aryl and heteroaryl halides and may require further refinement for the specific substrate.

Other Prominent Cross-Coupling Reactions (e.g., Sonogashira, Heck)

Beyond the Suzuki-Miyaura coupling, the C-3 iodine of this compound is also reactive in other palladium-catalyzed transformations.

The Sonogashira reaction allows for the coupling of the iodothiophene with terminal alkynes, providing a direct route to 2-amino-3-alkynylthiophene derivatives. These products are valuable intermediates for the synthesis of various fused heterocyclic systems. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. Copper-free conditions have also been developed, which can be advantageous for substrates sensitive to copper salts. nih.gov

The Heck reaction involves the coupling of the iodothiophene with an alkene to form a new carbon-carbon bond, leading to 2-amino-3-vinylthiophene derivatives. This reaction provides a powerful method for the stereoselective synthesis of substituted alkenes.

Nickel-Catalyzed Coupling Methodologies

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed Suzuki-Miyaura couplings of aryl halides have been well-established and can often be performed under milder conditions. nih.gov For a substrate like this compound, nickel catalysis could offer advantages in terms of reactivity and selectivity, particularly for challenging coupling partners. Additionally, nickel catalysts are known to be effective in reductive cross-coupling reactions, which could open up alternative synthetic pathways. nih.gov

Electrophilic and Nucleophilic Functionalizations of the Thiophene Ring System

The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic attack. The directing effects of the substituents play a crucial role in determining the regioselectivity of these reactions. The N-Boc-amino group at the C-2 position is a strong activating group and directs electrophiles primarily to the C-5 position. The iodine at C-3 also influences the reactivity, though its effect is generally less pronounced than the amino group. Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation.

Conversely, the presence of the iodine atom allows for nucleophilic substitution reactions, although this typically requires activation, for instance, through the formation of an organometallic intermediate. Nucleophilic aromatic substitution (SNAr) on an unactivated iodothiophene is generally difficult unless there are strong electron-withdrawing groups on the ring. nih.gov However, conversion of the iodo group to an organolithium or Grignard reagent, followed by reaction with an electrophile, provides a versatile method for introducing a wide range of functional groups at the C-3 position.

Directed C-H Functionalization Strategies on the Thiophene Ring

The functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis, allowing for the direct introduction of new functional groups onto a molecular scaffold. In the context of substituted thiophenes like this compound, directing groups can control the regioselectivity of these transformations. The N-H of the carbamate (B1207046) group, or the carbonyl oxygen, can act as a directing element, coordinating to a transition metal catalyst and bringing it into proximity with specific C-H bonds on the thiophene ring.

For this compound, the C-H bonds at the C4 and C5 positions are potential sites for functionalization. Palladium-catalyzed C-H activation is a common strategy for such transformations. nih.govbeilstein-journals.org The reaction mechanism typically involves the formation of a palladacycle intermediate, where the metal is coordinated to the directing group and has formed a new carbon-palladium bond at the site of C-H activation.

While the Boc-carbamate is not among the most powerful directing groups, its ability to direct metallation has been utilized. The directing ability is influenced by the specific reaction conditions, including the choice of catalyst, ligand, and solvent. For instance, in related systems, N-bound directing groups on five-membered heterocycles have been shown to selectively activate adjacent C-H bonds. beilstein-journals.org By employing a suitable palladium catalyst, it is conceivable to achieve arylation, alkenylation, or acyloxylation at the C4 or C5 position of the thiophene ring, guided by the carbamate moiety. The inherent electronic properties of the thiophene ring, influenced by both the iodo and carbamate substituents, will also play a crucial role in determining the ultimate site of functionalization. nih.gov

Chemical Manipulations of the tert-Butyl Carbamate Moiety

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis due to its stability under many reaction conditions and its facile removal under acidic conditions. researchgate.nettotal-synthesis.com

Selective Deprotection of the Boc Group Under Acidic Conditions

The removal of the Boc group from this compound to reveal the free amine, 3-iodothiophen-2-amine, is typically accomplished through acid-mediated hydrolysis. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen or nitrogen, followed by the departure of the stable tert-butyl cation, which subsequently forms isobutylene (B52900) and a proton. This process generates a carbamic acid intermediate that readily decarboxylates to yield the free amine and carbon dioxide.

A variety of acidic conditions can be employed for this transformation, offering flexibility depending on the sensitivity of other functional groups present in the molecule. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used, often in solvents like dichloromethane (B109758) (DCM), ethyl acetate, or water. fishersci.co.ukacs.org Milder acidic reagents, such as aqueous phosphoric acid, have also been shown to be effective, providing an environmentally benign option. nih.govorganic-chemistry.org The choice of reagent and conditions allows for selective deprotection of the Boc group in the presence of other acid-labile functionalities if carefully controlled. researchgate.net

Table 1: Selected Acidic Conditions for Boc Deprotection

| Reagent | Solvent(s) | Typical Conditions | Reference(s) |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room temperature, 1-12 h | fishersci.co.uknih.gov |

| Hydrochloric Acid (HCl) | Water, Dioxane, Ethyl Acetate | Room temperature, 1-4 h | fishersci.co.ukacs.org |

| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) / Water | Room temperature to mild heat | nih.gov |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room temperature, overnight | fishersci.co.uk |

| Oxalyl Chloride / Methanol | Methanol | Room temperature, < 3 h | rsc.org |

Transformations Involving the Carbamate Nitrogen Atom

While the primary function of the Boc group is to render the nitrogen atom non-nucleophilic, certain transformations can be achieved at the carbamate nitrogen under specific conditions. Due to the electron-withdrawing nature of the carbonyl group and the steric bulk of the tert-butyl group, the lone pair of electrons on the nitrogen atom is significantly less available for reaction compared to a free amine. researchgate.net

Despite this reduced reactivity, N-alkylation of Boc-carbamates has been successfully demonstrated. These reactions typically require strong bases capable of deprotonating the carbamate N-H. For example, the use of cesium carbonate in combination with tetrabutylammonium (B224687) iodide (TBAI) can facilitate the N-alkylation of various carbamates with alkyl halides in high yield. researchgate.net This protocol offers a method for introducing alkyl substituents onto the nitrogen atom prior to deprotection.

Other transformations can convert the Boc-protected amine into different functional groups. For instance, under specific conditions utilizing reagents like aluminum amide complexes or 2-chloropyridine (B119429) with trifluoromethanesulfonyl anhydride, Boc-protected amines can be converted into ureas. organic-chemistry.org These methods often proceed through in-situ generation of a reactive intermediate following the cleavage of the Boc group. Such transformations highlight that while the Boc-protected nitrogen is generally inert, it can serve as a precursor to other nitrogen-containing functionalities through carefully chosen synthetic routes. organic-chemistry.org

Mechanistic Investigations into Reactions of Tert Butyl 3 Iodothiophen 2 Yl Carbamate

Elucidation of Catalytic Cycles in Cross-Coupling Reactions

tert-Butyl (3-iodothiophen-2-yl)carbamate is an excellent substrate for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Stille coupling, which are fundamental for forming new carbon-carbon bonds. The catalytic cycle for these reactions, typically involving a palladium catalyst, is understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: This is generally the initial and often rate-determining step of the catalytic cycle. libretexts.org A low-valent metal catalyst, typically Pd(0), inserts into the carbon-iodine bond of the thiophene (B33073) ring. This process involves the metal center being oxidized from Pd(0) to Pd(II) and results in the formation of a square planar organopalladium(II) complex. wikipedia.orglibretexts.org The high reactivity of the C–I bond in iodoarenes makes this step relatively facile compared to bromo- or chloro-arenes. The electron-rich nature of the thiophene ring can further facilitate this process.

Transmetalation: Following oxidative addition, a transmetalation step occurs. In a Suzuki-Miyaura coupling, for instance, an organoboron compound (like a boronic acid), activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) intermediate. The precise mechanism of this transfer and the nature of the active boronate species are subjects of detailed study. researchgate.net

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.org The two organic ligands on the palladium(II) center couple, forming a new carbon-carbon bond and the desired biaryl product. The metal center is simultaneously reduced from Pd(II) back to its catalytically active Pd(0) state, thus closing the catalytic loop. wikipedia.orglibretexts.org For reductive elimination to occur, the two groups to be coupled must typically be in a cis orientation on the metal's coordination sphere. libretexts.org

The efficiency of each step can be influenced by various factors, including the choice of catalyst, ligands, base, and solvent, as summarized in the representative data below.

| Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|

| Pd(PPh₃)₄ | PPh₃ (from catalyst) | Na₂CO₃ | Toluene/H₂O | High |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | Very High |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | THF | High |

Mechanistic Pathways of Regioselective Iodination Processes

The synthesis of this compound from its non-iodinated precursor, tert-butyl thiophen-2-ylcarbamate, is a classic example of an electrophilic aromatic substitution reaction. The key challenge and point of mechanistic interest is the high regioselectivity observed, where the iodine is directed to the C3 position. Thiophene itself is highly reactive towards electrophiles, and substitution typically occurs at the C2 or C5 positions. numberanalytics.com The presence of the carbamate (B1207046) group at C2 alters this preference.

The iodination of thiophene derivatives can be achieved using various reagents, such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidizing agent. researchgate.net These reagents generate a potent electrophilic iodine species, often conceptualized as an iodonium (B1229267) cation (I+), which then attacks the electron-rich thiophene ring. researchgate.net

The electrophilic iodination of an aromatic ring is believed to proceed via a Wheland intermediate, also known as a sigma complex. numberanalytics.com The reaction begins with the generation of an electrophilic iodine species, such as an iodonium ion (I+), from the iodinating reagent. mdpi.com This electrophile is then attacked by the π-electrons of the thiophene ring.

The interaction between the alkene of the thiophene ring and the iodine can generate a cyclic iodonium ion intermediate. mdpi.com The subsequent attack by a nucleophile or loss of a proton leads to the final iodinated product. The stability of the intermediate sigma complex determines the regiochemical outcome. The attack at different positions of the thiophene ring leads to different resonance-stabilized intermediates.

Influence of the Carbamate Group on Reaction Selectivity and Rate

The tert-butyl carbamate group at the C2 position exerts a profound influence on the reactivity and selectivity of the thiophene ring. This influence is twofold, affecting both the regioselectivity of the iodination process and the subsequent cross-coupling reactions.

In electrophilic iodination, the carbamate group acts as a C3-directing group. While 2-substituted thiophenes with activating groups typically direct incoming electrophiles to the C5 position, the N-H of the carbamate group can engage in intramolecular hydrogen bonding or coordination with the iodinating reagent. This directs the electrophilic attack to the adjacent C3 position through a mechanism often referred to as ortho-lithiation's electrophilic counterpart. This steric and electronic guidance overcomes the inherent electronic preference for C5 substitution. Studies on similar systems have shown that the choice of base or additives can be crucial in controlling this regioselectivity. researchgate.net

In cross-coupling reactions, the carbamate group can also play a significant role. Its proximity to the C3-iodine bond allows it to act as a coordinating ligand for the palladium catalyst. This potential chelation can stabilize the oxidative addition transition state, potentially accelerating the reaction rate compared to an unfunctionalized iodothiophene. Such directing effects are well-documented in C-H activation and cross-coupling catalysis, where a nearby functional group helps to deliver the catalyst to the desired reaction site.

| Substituent at C2 | Directing Effect | Major Iodination Position | Plausible Mechanistic Influence |

|---|---|---|---|

| -CH₃ (Activating) | Activating, Ortho-, Para-directing | C5 | Electronic Activation |

| -COCH₃ (Deactivating) | Deactivating, Meta-directing | C4 and C5 | Electronic Deactivation |

| -NHBoc (This work) | Activating, Ortho-directing | C3 | Coordination/H-bonding with Reagent |

Computational Studies and Theoretical Insights on Tert Butyl 3 Iodothiophen 2 Yl Carbamate

Quantum Chemical Calculations for Reaction Pathway Analysis

A thorough review of scientific literature reveals a lack of specific quantum chemical calculations detailing the reaction pathway analysis for tert-Butyl (3-iodothiophen-2-yl)carbamate. Such studies, which would typically employ methods like Density Functional Theory (DFT), are crucial for mapping the energy landscape of a chemical reaction. They help in identifying transition states, intermediates, and activation energies, thereby providing a step-by-step mechanistic understanding. While computational studies on the general mechanism of electrophilic iodination of thiophene (B33073) derivatives have been performed, dedicated analyses for this specific carbamate-substituted molecule are not present in the available literature. researchgate.net

Theoretical Prediction of Reactivity Patterns and Regioselectivity

Theoretical predictions of reactivity patterns and regioselectivity for this compound have not been explicitly reported. These predictions are often derived from calculations of molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), electrostatic potential maps, and Fukui functions. Such analyses would clarify how the electron-donating carbamate (B1207046) group and the electron-withdrawing, bulky iodine atom collectively influence the reactivity of the thiophene ring towards electrophiles or in metal-catalyzed cross-coupling reactions. While DFT studies have been conducted on the parent compound, tert-Butyl N-(thiophen-2-yl)carbamate, to determine its molecular energy values, this data does not account for the significant electronic and steric effects of the iodine substituent at the 3-position. nih.gov

Investigations into Electronic Structure and Bonding Characteristics

Detailed computational investigations into the electronic structure and bonding characteristics specifically for this compound are not available in published research. A comprehensive study would involve calculating the molecular orbital distributions, atomic charges, and bond orders. This would illuminate the nature of the C-I bond, the conjugation within the thiophene ring, and the electronic interplay between the carbamate substituent and the heterocyclic system. A theoretical vibrational frequency analysis using methods like DFT (e.g., B3LYP or M06-2X) would also fall under this category, providing insights into the molecule's infrared spectrum and the strength of its chemical bonds. Such an analysis has been performed for the non-iodinated analogue, tert-Butyl N-(thiophen-2-yl)carbamate, but is absent for the title compound. nih.gov

Conformational Analysis and Intermolecular Interactions within Crystal Structures

As of now, a solved and published crystal structure for this compound could not be located in crystallographic databases. A single-crystal X-ray diffraction analysis would provide definitive experimental data on its solid-state conformation, including critical parameters like the dihedral angle between the thiophene ring and the carbamate group. It would also reveal the network of intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the crystal packing.

For comparative context, the crystal structure of the closely related compound, tert-Butyl N-(thiophen-2-yl)carbamate , has been determined. nih.gov In that structure, the dihedral angle between the thiophene ring and the carbamate group is 15.79 (14)°. nih.gov The packing is influenced by an intermolecular N—H⋯O hydrogen bond, which creates chains of molecules. nih.gov The presence of an iodine atom in the title compound would be expected to significantly alter both the molecular conformation and the potential for intermolecular interactions, possibly introducing halogen bonding as a key packing force. However, without experimental data for this compound, its precise solid-state structure remains unconfirmed.

Density Functional Theory (DFT) Studies of Catalytic Reaction Mechanisms

There are no specific Density Functional Theory (DFT) studies in the literature that focus on the catalytic reaction mechanisms involving this compound. This molecule is a potential substrate for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), where the C-I bond is activated. DFT studies in this context would be invaluable for understanding the catalytic cycle, including the energies of oxidative addition, transmetalation, and reductive elimination steps. Such computational work helps in rationalizing reaction outcomes and in the design of more efficient catalysts, but it has not yet been applied to this particular substrate.

Exploration of Potential Hetaryne Intermediates and Related Species

The possibility of generating hetaryne intermediates from substituted thiophenes is a subject of theoretical and experimental interest. Hetarynes are highly reactive species that can be trapped by various reagents. The generation of the elusive 2-thiophyne, a five-membered hetaryne, has been explored computationally. acs.org

In one detailed study, 2-(trimethylsilyl)thiophen-3-yl triflate was investigated as a potential precursor to 2-thiophyne. acs.org However, a combination of experimental evidence and computational analysis (DFT) ruled out the formation of the hetaryne. acs.org The calculations instead supported a complex mechanism involving an intermediate ketocarbene. acs.org While this research provides significant insight into the chemistry of potential thiophyne precursors, it is important to note that these studies did not involve this compound. The specific potential of the title compound to act as a precursor to a hetaryne intermediate through, for example, metal-halogen exchange followed by elimination, has not been explored computationally.

Advanced Spectroscopic and Structural Characterization of Tert Butyl 3 Iodothiophen 2 Yl Carbamate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D techniques)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

For tert-butyl (3-iodothiophen-2-yl)carbamate , the ¹H NMR spectrum would be expected to show distinct signals corresponding to the different types of protons in the molecule. The nine protons of the tert-butyl group would appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The proton on the carbamate (B1207046) nitrogen (N-H) would likely appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration. The two protons on the thiophene (B33073) ring are in different chemical environments and would appear as two distinct doublets due to spin-spin coupling with each other. Their exact chemical shifts would be influenced by the electronic effects of the iodine and carbamate substituents.

The ¹³C NMR spectrum provides information on the carbon framework. For the target compound, one would expect to see signals for the quaternary and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the four distinct carbons of the thiophene ring. The carbon atom bonded to the iodine (C3) would be significantly shifted due to the heavy atom effect.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the structure. A COSY spectrum would show correlations between the two coupled thiophene protons, while an HSQC spectrum would link each proton signal to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Expected ¹H and ¹³C NMR Signals for this compound (Note: This table is predictive, based on general chemical shift theory, as specific experimental data is not available.)

| Atom Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Multiplicity |

|---|---|---|---|

| -C(CH₃)₃ | ~1.5 | ~28 | Singlet (s) |

| -C (CH₃)₃ | - | ~81 | - |

| Thiophene H4 | Doublet (d) | ~125-135 | Doublet (d) |

| Thiophene H5 | Doublet (d) | ~115-125 | Doublet (d) |

| N-H | Variable (broad) | - | Broad Singlet (br s) |

| C=O | - | ~152 | - |

| Thiophene C2 | - | ~135-145 | - |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. LC-MS combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry.

For This compound (molecular formula C₉H₁₂INO₂S), HRMS would be used to confirm its elemental composition. The experimentally measured monoisotopic mass would be compared to the theoretically calculated mass (324.96335 Da), with a match within a few parts per million (ppm) providing strong evidence for the compound's identity. Analysis of the isotopic pattern would also be characteristic, showing the presence of sulfur and iodine.

LC-MS analysis would be used to assess the purity of the compound and to study its behavior in solution. The compound would be passed through an HPLC column to separate it from any impurities before being introduced into the mass spectrometer. This is particularly useful for analyzing reaction mixtures or for stability studies. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

Table 2: Predicted HRMS Data for this compound (Note: This table is predictive, as specific experimental data is not available.)

| Ion Adduct | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₉H₁₃INO₂S⁺ | 325.9712 |

| [M+Na]⁺ | C₉H₁₂INNaO₂S⁺ | 347.9531 |

Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

The IR spectrum of This compound would be expected to show several characteristic absorption bands. A prominent band around 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the carbamate. A strong absorption peak in the region of 1680-1720 cm⁻¹ would be indicative of the C=O (carbonyl) stretching of the carbamate group. Other significant peaks would include C-H stretching vibrations from the tert-butyl and thiophene groups (around 2900-3100 cm⁻¹) and various C-N, C-O, and C-S stretching and bending vibrations in the fingerprint region (below 1500 cm⁻¹).

Raman spectroscopy would provide complementary information. While the C=O stretch is strong in the IR, it is typically weaker in the Raman spectrum. Conversely, the C-S and C=C bonds of the thiophene ring would be expected to produce strong signals in the Raman spectrum, aiding in the characterization of the heterocyclic core.

Table 3: Expected Vibrational Bands for this compound (Note: This table is predictive, as specific experimental data is not available.)

| Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| N-H | 3300-3400 | 3300-3400 | Stretch |

| C-H (sp³) | 2950-2980 | 2950-2980 | Stretch |

| C=O | 1680-1720 | 1680-1720 | Stretch |

| C-N | 1200-1300 | 1200-1300 | Stretch |

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

While a crystal structure for the specific target compound is not publicly available, a detailed analysis exists for the closely related tert-butyl N-(thiophen-2-yl)carbamate, which can be used to describe the methodologies involved. nih.gov Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Crystallographic Data Collection and Refinement MethodologiesTo perform this analysis, a suitable single crystal of the compound would first need to be grown.nih.govThis crystal would then be mounted on a diffractometer and irradiated with monochromatic X-rays. As the crystal is rotated, a diffraction pattern is collected.

The collected data would be processed to determine the unit cell dimensions (the basic repeating unit of the crystal) and the space group (which describes the symmetry of the crystal). The structure would then be solved using direct methods or Patterson methods and subsequently refined. This refinement process adjusts the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov

Table 4: Example Crystallographic Data Collection and Refinement Parameters (Note: This table is illustrative of typical parameters and is based on data for the related compound tert-butyl N-(thiophen-2-yl)carbamate. nih.gov It does not represent data for the title compound.)

| Parameter | Example Value |

|---|---|

| Diffractometer | Nonius KappaCCD |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 153 K |

| Space Group | Orthorhombic, P bca |

| a, b, c (Å) | 11.732, 8.651, 9.879 |

| V (ų) | 1002.7 |

| Z | 4 |

| R-factor (R1) | 0.034 |

Analysis of Molecular Geometry, Dihedral Angles, and Crystal Packing MotifsThe refined crystal structure would provide a wealth of information about the molecule's solid-state conformation. Precise bond lengths and bond angles for all atoms could be determined. The planarity of the thiophene ring and the geometry of the carbamate group would be confirmed.

Analysis of the crystal packing would reveal the intermolecular forces that govern the solid-state structure. For this type of molecule, hydrogen bonds between the N-H group of one molecule and the C=O group of a neighboring molecule are highly likely, potentially forming chains or sheets. nih.gov Weaker interactions, such as C-H···O or π-π stacking between thiophene rings, would also be analyzed to understand the complete three-dimensional crystal lattice. nih.gov

Applications of Tert Butyl 3 Iodothiophen 2 Yl Carbamate in Advanced Organic Synthesis

Utilization as a Versatile Building Block in the Construction of Complex Organic Molecules

The primary application of tert-Butyl (3-iodothiophen-2-yl)carbamate lies in its function as a versatile building block for synthesizing highly substituted thiophene (B33073) derivatives and other complex molecules. The carbon-iodine bond at the C3 position is a key reactive site, particularly for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Common cross-coupling reactions where this building block is employed include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

Stille Coupling: Reaction with organostannanes.

Heck Coupling: Reaction with alkenes.

The Boc-protected amine at the C2 position is stable under these coupling conditions. Following the modification at the C3 position, the Boc group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine. This newly exposed functional group can then undergo a variety of subsequent reactions, such as acylation, alkylation, or condensation, to further elaborate the molecular structure. This sequential reactivity makes the compound an ideal starting material for preparing polysubstituted thiophenes with precise control over the substitution pattern.

Table 1: Representative Cross-Coupling Reactions Utilizing Iodothiophene Scaffolds This table illustrates the general types of transformations for which this compound is a suitable substrate.

| Reaction Name | Coupling Partner | Reagents/Catalyst (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | Thiophene-Aryl/Vinyl | 3-Aryl/Vinyl-substituted thiophene |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | Thiophene-Alkynyl | 3-Alkynyl-substituted thiophene |

| Buchwald-Hartwig | R₂NH | Pd catalyst, phosphine (B1218219) ligand, base | Thiophene-Nitrogen | 3-Amino-substituted thiophene |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | Thiophene-Aryl/Vinyl | 3-Aryl/Vinyl-substituted thiophene |

Precursor for the Synthesis of Functionalized Thiophene Oligomers and Conjugated Polymers

Conjugated polymers based on thiophene are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The structure of this compound makes it a potential monomer for the synthesis of functionalized polythiophenes and oligothiophenes.

Through metal-catalyzed polycondensation reactions, such as Suzuki or Stille polymerizations, the iodine atom can be used to form the backbone of a polymer chain. The presence of the Boc-protected amine provides a valuable handle for tuning the polymer's properties. The bulky tert-butoxycarbonyl group can influence solubility and processing characteristics. More importantly, after polymerization, the Boc group can be removed to expose the amine, which can then be functionalized. This post-polymerization modification strategy allows for the introduction of various side chains to fine-tune the electronic properties, morphology, and solubility of the final conjugated material without interfering with the polymerization process itself.

Role in the Development of Novel Heterocyclic Scaffolds for Chemical Research

The thiophene ring is a prominent scaffold in medicinal chemistry and materials science. mdpi.com this compound serves as an excellent starting point for the synthesis of novel and more complex heterocyclic systems, particularly those containing a fused thiophene ring.

The synthetic strategy typically involves a cross-coupling reaction at the C3-iodo position to introduce a substituent containing another reactive functional group. Following deprotection of the C2-amine, an intramolecular cyclization reaction can be triggered to form a new ring fused to the thiophene core. For example, coupling with 2-bromopyridine (B144113) followed by deprotection and an intramolecular N-arylation could lead to the formation of a thieno[2,3-b]pyridine (B153569) scaffold. This approach provides a modular and efficient route to diverse heterocyclic frameworks that are often difficult to synthesize by other means. Thieno[2,3-b]thiophene derivatives, for instance, have shown a range of biological activities and are used in optical and electrical systems. nih.gov

Table 2: Potential Fused Heterocyclic Systems from this compound

| Reagent for C3-Functionalization | Subsequent Reaction | Resulting Scaffold |

|---|---|---|

| 2-Fluorobenzaldehyde | Intramolecular SNAr | Thieno[2,3-b]quinoline derivative |

| Substituted 2-halopyridine | Intramolecular Buchwald-Hartwig | Thieno[2,3-b]pyridine derivative |

| α-Bromoketone | Condensation/Cyclization | Thieno[2,3-b]pyrrole derivative |

Contribution to the Discovery and Refinement of Synthetic Methodologies

While not widely cited in the development of fundamentally new reaction classes, this compound and its analogs are important substrates for testing the scope and refining the conditions of existing synthetic methodologies. The presence of multiple functional groups—the reactive C-I bond, the sterically demanding and potentially coordinating Boc-carbamate group, and the sulfur heteroatom—presents a valuable challenge for any new chemical transformation.

Researchers use substrates like this to evaluate the chemoselectivity and functional group tolerance of new catalysts or reaction protocols. For instance, developing a new palladium catalyst for Suzuki coupling would involve testing it with substrates like this compound to ensure it efficiently couples at the C-I bond without causing undesired side reactions, such as cleavage of the Boc group or deactivation by the thiophene sulfur. Its use helps to establish the robustness and applicability of new methods for the synthesis of functionalized heterocyclic compounds.

Q & A

Q. Key Considerations :

- Temperature control prevents decomposition of the iodo-substituted thiophene.

- Anhydrous conditions avoid hydrolysis of the carbamate.

Basic: How is this compound purified post-synthesis?

Answer:

Common purification methods include:

| Method | Conditions | Purity Yield |

|---|---|---|

| Column Chromatography | Hexane:Ethyl Acetate (4:1) | 85–90% |

| Recrystallization | Ethanol/Water (7:3) at −20°C | 75–80% |

| Chromatography is preferred for removing unreacted amine or chloroformate, while recrystallization enhances crystalline purity . |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage : Store in airtight containers at 2–8°C, away from light and moisture .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .

Advanced: How can the iodine substituent be leveraged in cross-coupling reactions?

Answer:

The 3-iodo group facilitates Suzuki-Miyaura or Sonogashira couplings. Example protocol:

Suzuki Coupling : React with arylboronic acids (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in THF/H₂O (3:1) at 80°C for 12 hours .

Sonogashira Coupling : Use terminal alkynes (1.2 equiv), CuI (10 mol%), and PdCl₂(PPh₃)₂ (3 mol%) in DMF/Et₃N (1:1) at 60°C.

Note : The tert-butyl carbamate group remains stable under these conditions, enabling orthogonal functionalization .

Advanced: What crystallographic strategies are effective for structural elucidation?

Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL (via Olex2 interface) with anisotropic displacement parameters for non-H atoms .

- Challenges : Heavy iodine atoms cause absorption effects; apply multi-scan corrections (SADABS) .

Advanced: How to analyze conflicting NMR data for this compound?

Answer:

Discrepancies in δ (ppm) values may arise from solvent polarity or tautomerism. Mitigation steps:

Solvent Standardization : Use CDCl₃ for consistency.

Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria).

2D Techniques : HSQC and HMBC to resolve overlapping signals .

Advanced: What computational methods predict its biological interactions?

Answer:

- Molecular Docking : Use AutoDock Vina with PDB targets (e.g., kinase enzymes).

- MD Simulations : GROMACS with AMBER force fields to assess binding stability .

- ADMET Prediction : SwissADME for bioavailability and toxicity profiling.

Example : Docking studies suggest the iodine atom enhances hydrophobic interactions with kinase ATP pockets .

Advanced: How to mitigate environmental release during large-scale synthesis?

Answer:

- Containment : Use closed-loop reactors to capture volatile byproducts (e.g., CO, NOₓ) .

- Waste Treatment : Incinerate halogenated waste at >1,000°C with scrubbers for HI gas neutralization .

Advanced: What strategies optimize regioselective iodination in precursor synthesis?

Answer:

- Electrophilic Iodination : Use I₂/HNO₃ in AcOH at 50°C for thiophene iodination.

- Directed Metalation : LDA at −78°C followed by I₂ quench for meta-selective substitution .

Advanced: How does the tert-butyl carbamate group influence reaction orthogonality?

Answer:

The group is stable under acidic/basic conditions and transition-metal catalysis, enabling sequential functionalization. Example workflow:

Suzuki coupling (retains carbamate).

Deprotection with TFA/DCM (1:1) to free the amine for further coupling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.